5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline
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Overview
Description
5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5th position and a 4-methyl-1H-imidazol-1-yl group attached to the aniline ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Another approach involves the use of multicomponent reactions, where α-azido chalcones, aryl aldehydes, and anilines are reacted in the presence of erbium triflate as a catalyst to yield highly substituted imidazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amino-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. The presence of the imidazole ring allows for strong interactions with metal ions and other active sites in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylimidazol-1-yl)aniline
- 5-chloro-2-(1H-imidazol-1-yl)aniline
- 1-methyl-2-trichloroacetylimidazole
Uniqueness
5-Chloro-2-(4-methyl-1H-imidazol-1-yl)aniline is unique due to the specific substitution pattern on the imidazole ring and the presence of the chloro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-chloro-2-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-14(6-13-7)10-3-2-8(11)4-9(10)12/h2-6H,12H2,1H3 |
InChI Key |
DDNFNCXDWNJWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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